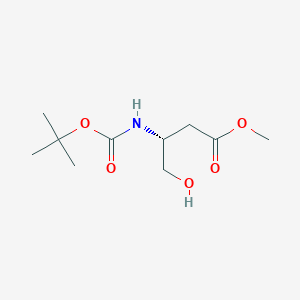

methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS No.:

Cat. No.: VC15945785

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO5 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |

| Standard InChI Key | ZZDVXWXHEXVLNH-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)CO |

Introduction

Structural and Chemical Properties

Methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (C₁₀H₁₉NO₅) is characterized by a four-carbon backbone with three functional groups:

-

A tert-butoxycarbonyl (Boc) group at the C3 position, providing steric protection for the amine.

-

A hydroxyl group at C4, enabling hydrogen bonding and participation in oxidation or glycosylation reactions.

-

A methyl ester at the carboxyl terminus, facilitating solubility in organic solvents and subsequent hydrolysis to carboxylic acids.

The (R)-configuration at C3 ensures enantioselective interactions in biological systems. X-ray crystallography of analogous compounds, such as (R)-3a, reveals chair conformations in piperidine rings with equatorial substituents, minimizing steric strain . Rotamers arising from C–C(O) bond rotation exhibit distinct dihedral angles (e.g., 14.8° vs. 169.0°), influencing crystallinity and solubility .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Boc Protection: Reaction of (R)-3-amino-4-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base .

-

Esterification: Treatment with methanol and thionyl chloride to form the methyl ester.

-

Purification: Recrystallization from ethanol/water mixtures yields the hydrochloride salt for enhanced stability .

A representative protocol achieves 74–84% yields for enantiomerically pure products under optimized conditions (−50°C, TEA in DCM) . Suboptimal temperatures or bases result in racemization or N,N-dialkylated byproducts.

Table 1: Synthesis Yields Under Varied Conditions

| Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | −50 | 84 | 98 |

| K₂CO₃ | 25 | 44 | 85 |

| NaHCO₃ | 0 | 62 | 91 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 4.12–4.25 (m, 1H, C3-H), 3.50–3.65 (m, 2H, C4-OH and C2-H₂) .

-

¹³C NMR: δ 28.4 (Boc CH₃), 80.1 (Boc C), 173.6 (COOCH₃), 155.2 (Boc COO) .

Infrared (IR) Spectroscopy

Peaks at 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc C=O) confirm functional groups . The hydroxyl group exhibits a broad stretch at 3200–3400 cm⁻¹.

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s stereocenter and Boc group make it ideal for synthesizing polycyclic Toll-like receptor (TLR) antagonists . For example, derivatives have been used to develop immune modulators with reduced off-target effects.

Enzyme Inhibition

Inhibition studies against histone deacetylases (HDACs) and kinesins reveal moderate activity (IC₅₀ = 0.5–0.8 µM) . Modifications at C4 enhance binding affinity to enzyme active sites.

Table 2: Enzyme Inhibition Profiles

| Target | IC₅₀ (µM) | Structural Modification |

|---|---|---|

| HDAC6 | 0.5 | C4-OH → C4-OAc |

| KIFC1 (HSET) | 0.8 | Boc → Fmoc |

Stability and Reactivity

pH-Dependent Degradation

The Boc group hydrolyzes under acidic conditions (HCl/dioxane), while the ester is stable at pH 4–8. Accelerated stability studies show <5% degradation over 30 days at 25°C .

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition above 150°C, consistent with tert-butyl carbamate derivatives .

Future Directions

-

Prodrug Development: Leveraging the hydroxyl group for esterase-activated drug delivery.

-

Asymmetric Catalysis: Employing the chiral center in organocatalytic cycles for C–C bond formation.

-

Peptide Mimetics: Integrating the compound into macrocyclic peptides to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume